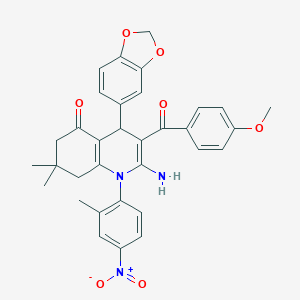

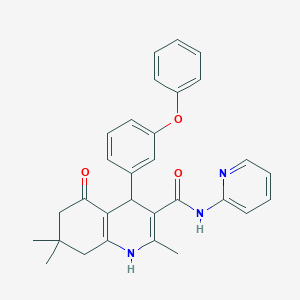

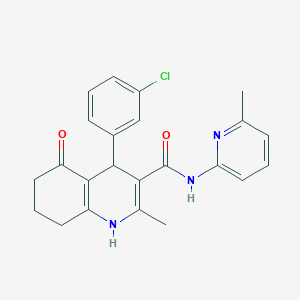

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and cardiovascular function. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, and cancer.

Mecanismo De Acción

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a selective antagonist of ET-1 receptors, specifically the ET-A receptor. ET-A receptors are predominantly expressed in vascular smooth muscle cells and mediate the vasoconstrictor effects of ET-1. By blocking the ET-A receptor, N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits the vasoconstrictor effects of ET-1 and promotes vasodilation. This leads to a reduction in blood pressure and an improvement in cardiovascular function.

Biochemical and Physiological Effects:

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension and pulmonary hypertension. N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit tumor growth and metastasis in various cancer cell lines. Additionally, N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a relatively short peptide and can be synthesized using both SPPS and solution-phase peptide synthesis. It is also a selective antagonist of the ET-A receptor and does not affect other receptors. However, N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a short half-life and requires continuous infusion to maintain its effects. Additionally, N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not orally bioavailable and must be administered via injection.

Direcciones Futuras

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One potential application is in the treatment of hypertension and pulmonary hypertension. N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be effective in reducing blood pressure in animal models of hypertension and pulmonary hypertension and may have potential therapeutic applications in humans. Another potential application is in the treatment of cancer. N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to inhibit tumor growth and metastasis in various cancer cell lines and may have potential therapeutic applications in cancer therapy. Additionally, further studies are needed to investigate the potential cardiovascular benefits of N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, including its effects on endothelial function and oxidative stress.

Métodos De Síntesis

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and each amino acid is added sequentially. In solution-phase peptide synthesis, the peptide is synthesized in a solution, and the protecting groups are removed after each amino acid is added. N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a relatively short peptide, consisting of 10 amino acids, and can be synthesized using both SPPS and solution-phase peptide synthesis.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing blood pressure in animal models of hypertension and pulmonary hypertension. N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been investigated for its potential anti-cancer properties. ET-1 has been shown to promote tumor growth and metastasis, and N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to inhibit these effects in various cancer cell lines.

Propiedades

Nombre del producto |

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |

|---|---|

Fórmula molecular |

C26H25N3O2S |

Peso molecular |

443.6 g/mol |

Nombre IUPAC |

N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C26H25N3O2S/c1-15-21(24(31)29-25-28-17-11-7-8-12-20(17)32-25)22(16-9-5-4-6-10-16)23-18(27-15)13-26(2,3)14-19(23)30/h4-12,22,27H,13-14H2,1-3H3,(H,28,29,31) |

Clave InChI |

SUPVQWYACMXLIM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |

SMILES canónico |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)

![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)